molecular formula C13H19N B14455794 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- CAS No. 72928-01-9

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-

Cat. No.: B14455794
CAS No.: 72928-01-9
M. Wt: 189.30 g/mol
InChI Key: DOAJNMLFKJDTEV-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by a cyclohexene ring with a nitrile group (carbonitrile) attached to it, along with methyl and butenyl substituents. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with methylmagnesium bromide to form 1-methylcyclohexanol, followed by dehydration in the presence of an acid or base to yield the desired compound . Another approach involves the use of N-bromosuccinimide (NBS) for free radical bromination, followed by nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone, hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or other substituted derivatives.

Scientific Research Applications

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)- is unique due to its combination of a nitrile group and multiple substituents on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

72928-01-9

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-methyl-5-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3

InChI Key

DOAJNMLFKJDTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1CC=C(C)C)C#N

Origin of Product

United States

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